4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one
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Overview
Description
4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a bromine atom and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,3-dihydropyridazin-3-one and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at around 50-60°C to facilitate the reaction.
Procedure: The 4-bromo-2,3-dihydropyridazin-3-one is dissolved in the solvent, and methylamine is added dropwise. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted pyridazinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylamino groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,3-dihydropyridazin-3-one: Lacks the methylamino group, making it less versatile in certain reactions.
5-methylamino-2,3-dihydropyridazin-3-one: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one is unique due to the presence of both bromine and methylamino groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
5-bromo-4-(methylamino)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-7-3-2-8-9-5(10)4(3)6/h2H,1H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSLLQWFBOQXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)NN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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